5,6-Difluoronaphthalen-2-ol
Overview
Description
5,6-Difluoronaphthalen-2-ol: is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 5th and 6th positions, and a hydroxyl group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoronaphthalen-2-ol typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of 2-naphthol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available naphthalene derivatives. The process includes halogenation, followed by substitution reactions to introduce the fluorine atoms and hydroxyl group. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Catalysts such as in the presence of hydrogen gas.
Substitution: Nucleophiles like or in polar solvents.
Major Products Formed:
Oxidation: Formation of difluoronaphthoquinones.
Reduction: Formation of dihydro-5,6-difluoronaphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Difluoronaphthalen-2-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and liquid crystals. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 5,6-Difluoronaphthalen-2-ol in biological systems involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
2-Naphthol: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
5,6-Dichloronaphthalen-2-ol: Contains chlorine atoms instead of fluorine, resulting in different reactivity and properties.
5,6-Dibromonaphthalen-2-ol: Bromine atoms confer different steric and electronic effects compared to fluorine.
Uniqueness: 5,6-Difluoronaphthalen-2-ol is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to participate in hydrogen bonding. These properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5,6-difluoronaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12/h1-5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REURAJIXHRFHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698409 | |
Record name | 5,6-Difluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321319-15-7 | |
Record name | 5,6-Difluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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